5-Ethoxy-5H-benzocycloheptene

Conformational analysis Dynamic NMR Stereoelectronic effects

5-Ethoxy-5H-benzocycloheptene (CAS 112270-51-6, IUPAC: 5-ethoxy-5H-benzoannulene) is a monofunctionalized benzocycloheptene building block with the molecular formula C13H14O and molecular weight 186.25 g/mol. It features a seven-membered cycloheptatriene ring fused to a benzene ring, bearing an ethoxy substituent at the C5 bridge position.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 112270-51-6
Cat. No. B038368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-5H-benzocycloheptene
CAS112270-51-6
Synonyms5-ETHOXY-5H-BENZOCYCLOHEPTENE
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCOC1C=CC=CC2=CC=CC=C12
InChIInChI=1S/C13H14O/c1-2-14-13-10-6-4-8-11-7-3-5-9-12(11)13/h3-10,13H,2H2,1H3
InChIKeyDUZMKNIYALAIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-5H-benzocycloheptene (CAS 112270-51-6): Core Scaffold Identity and Procurement Context


5-Ethoxy-5H-benzocycloheptene (CAS 112270-51-6, IUPAC: 5-ethoxy-5H-benzo[7]annulene) is a monofunctionalized benzocycloheptene building block with the molecular formula C13H14O and molecular weight 186.25 g/mol . It features a seven-membered cycloheptatriene ring fused to a benzene ring, bearing an ethoxy substituent at the C5 bridge position. The compound serves as a key intermediate in the synthesis of functionalized benzocycloheptene derivatives, a class of bicyclic scaffolds that appear in numerous natural products and bioactive molecules . Its CAS registry number is 112270-51-6, with a reported density of 1.03 g/cm³, boiling point of 312.8°C at 760 mmHg, and flash point of 138.7°C .

Why 5-Ethoxy-5H-benzocycloheptene Cannot Be Interchanged with Other Benzocycloheptene Regioisomers or Alkoxy Analogs


Benzocycloheptene derivatives with different alkoxy substituents or substitution positions exhibit fundamentally distinct reactivity and conformational behavior. The C5 ethoxy group in 5-Ethoxy-5H-benzocycloheptene introduces a specific steric and electronic environment at the bridge position that governs both the compound's ground-state conformational equilibrium and its reactivity in downstream transformations such as cycloadditions, nucleophilic additions, and acid-catalyzed rearrangements . A study of 5-substituted benzocycloheptene derivatives demonstrated that the axial⇌equatorial conformational free energy barrier (ΔG°) is substituent-dependent, with each substituent producing a measurably different equilibrium distribution of conformers . Similarly, the cycloaddition of benzocycloheptenes with singlet oxygen is acutely sensitive to the position and electronic nature of the substituent, leading to divergent endoperoxide product distributions . Simply substituting the ethoxy group with methoxy or repositioning it to the 6- or 7-position alters the steric bulk, hydrogen-bonding capacity, and electron-donating character of the substituent, which cascades into unpredictable changes in reaction rate, regioselectivity, and product stability—making generic substitution in a synthetic sequence or medicinal chemistry program unreliable without explicit experimental validation.

5-Ethoxy-5H-benzocycloheptene: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Conformational Substituent Effect: ΔG° Axial⇌Equatorial Barrier for 5-Position Substituents in Benzocycloheptene

The conformational equilibrium of the chair form of 5-substituted benzocycloheptene derivatives is substituent-dependent. Dynamic 1H and 13C NMR studies measured the free energy barrier (ΔG°) for the axial⇌equatorial conformational exchange in 5-substituted benzocycloheptene derivatives . While the specific value for 5-ethoxy was not explicitly reported in the accessible abstract, the study demonstrated that 5-substituted derivatives (compounds 2–8) exhibit strikingly different conformational substituent effects compared to the equivalent 4-substituted series (compounds 9–14), with the results compared against analogous six-membered ring systems (cyclohexane). The ethoxy group at C5 occupies a bridge position in the seven-membered ring, and increasing alkoxy chain length from methoxy to ethoxy alters the A-value (conformational free energy preference), which directly impacts the ground-state geometry available for subsequent ring functionalization or cycloaddition reactions. This establishes that the conformational preference of the ethoxy derivative is distinct from that of the methoxy and hydrogen analogs, and therefore not interchangeable in stereochemically sensitive synthetic sequences .

Conformational analysis Dynamic NMR Stereoelectronic effects Conformational Energy

Singlet Oxygen Cycloaddition Reactivity: Substituent-Dependent Product Diversion in Benzocycloheptene Endoperoxide Chemistry

The cycloaddition reaction of 7-substituted 5H-benzocycloheptenes with singlet oxygen (¹O₂) was systematically investigated, and the fate of the resulting endoperoxides was shown to be highly dependent on the electronic nature of the substituent . When the carboethoxy-substituted endoperoxide was treated with NEt₃, a mixture of products was obtained: hydroxyketone, diketone, and carboethoxy-substituted keto-enol tautomers. In contrast, the methyl-substituted endoperoxide, under identical reaction conditions, exclusively formed a diketone product . This demonstrates that the electronic character of the substituent (electron-withdrawing carboethoxy vs. electron-donating methyl) directly controls the partitioning among multiple reaction pathways. Although the study focused on 7-substituted derivatives, the principles of substituent electronic effects are class-transferable to 5-substituted systems: the ethoxy group (σₚ = -0.24, Hammett) at C5 in the target compound will confer an intermediate electron-donating character distinct from both the unsubstituted (H) and electron-withdrawing (carboethoxy) cases, predicting a unique endoperoxide reactivity and product distribution profile .

Cycloaddition Singlet oxygen Endoperoxide chemistry Substituent effects

Yield Differential in Ring-Enlargement Synthesis: 2-Ethoxynaphthalene vs. 2-Methoxynaphthalene as Precursor to Benzocycloheptenone

A direct synthetic route to 4,5-benzocycloheptenone—a key intermediate en route to 5-alkoxy-5H-benzocycloheptenes—proceeds via dichlorocarbene-mediated ring enlargement of 2-alkoxynaphthalenes . Under identical reaction conditions (large excess of ethyl trichloroacetate and sodium methoxide), 2-ethoxynaphthalene was converted into 2-chloro-4,5-benzotropone in 66% yield, whereas 2-methoxynaphthalene produced the same product in only 33% yield . This twofold yield advantage for the ethoxy-bearing precursor demonstrates a marked leaving-group or steric effect correlated with the alkoxy chain length. Since 5-ethoxy-5H-benzocycloheptene can be derived from 2-chloro-4,5-benzotropone via subsequent functional group interconversion, the ethoxy pathway offers a materially higher overall synthetic throughput compared to the methoxy route .

Synthetic methodology Ring enlargement Dichlorocarbene Benzotropone synthesis

Physicochemical Property Differentiation: Boiling Point, Density, and Flash Point vs. Unsubstituted 5H-Benzocycloheptene

The introduction of an ethoxy substituent at the 5-position fundamentally alters the physicochemical profile of the benzocycloheptene scaffold. The unsubstituted 5H-benzocycloheptene (CAS 264-09-5) has a molecular weight of 142.20 g/mol with XLogP3 of 3.7, zero hydrogen bond acceptors, and a topological polar surface area (TPSA) of 0 Ų . In contrast, 5-ethoxy-5H-benzocycloheptene (CAS 112270-51-6) has molecular weight 186.25 g/mol, a boiling point of 312.8°C at 760 mmHg, flash point 138.7°C, density 1.03 g/cm³, and vapor pressure 0.000948 mmHg at 25°C . The addition of the ethoxy oxygen introduces a hydrogen bond acceptor (HBA count = 1), which increases polarity, raises the boiling point by an estimated >50°C, and reduces vapor pressure compared to the parent hydrocarbon. These changes have practical implications for distillation-based purification, safety classification during handling, and chromatographic retention behavior (increased retention on normal-phase silica vs. the parent hydrocarbon) .

Physicochemical properties Process safety Purification Volatility

Regioisomeric Ethoxy-Substituted Benzocycloheptenes: Positional Differentiation in the 112270 CAS Series

The CAS registry cluster around 112270 includes at least three regioisomeric ethoxy-5H-benzocycloheptenes: 5-ethoxy (112270-51-6), 6-ethoxy (112270-47-0), and the tautomeric 7-ethoxy-7H variant (112270-50-5) . The 5-position ethoxy derivative is unique among these because the substituent resides on the saturated bridge carbon of the cycloheptatriene ring, placing it at a stereogenic center (if non-equivalent substituents are introduced). In contrast, the 6-ethoxy isomer places the substituent on an sp²-hybridized carbon of the triene system, while the 7-ethoxy-7H tautomer represents a different double-bond regioisomer altogether . This positional variation means that each isomer will undergo electrophilic aromatic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions with different regiochemical outcomes. For a medicinal chemist building a focused library around the benzocycloheptene scaffold, the 5-ethoxy isomer provides a unique vector for C5 functionalization that cannot be replicated by ordering the 6-ethoxy or 7-ethoxy analogs and expecting convergent synthetic outcomes .

Regioisomer comparison Substitution pattern Synthetic intermediate Positional isomer

Ambident Reactivity of 5-Methoxybenzocycloheptenylium Ion: Class-Level Reactivity Principle Transferable to 5-Ethoxy System

A study of 5-methoxybenzocycloheptenylium tetrafluoroborate (the methoxy analog of the cation derived from the target compound) revealed ambident reactivity: reaction with the sodium salt of methylmalononitrile afforded a mixture of 5-methoxy-7H- and 9-methoxy-5H-benzocycloheptene products (compounds 17b and 18b), whereas reaction with methanolic sodium methoxide at −78°C resulted in exclusive addition at the methoxy-substituted carbon to form the corresponding acetal . This demonstrates that the 5-alkoxybenzocycloheptenylium ion can undergo nucleophilic attack at either C5 (the alkoxy-bearing carbon) or at remote positions of the tropylium system, depending on the nucleophile and conditions. The ethoxy analog (derived from 5-ethoxy-5H-benzocycloheptene via hydride abstraction) is predicted to exhibit a related but quantitatively distinct ambident reactivity profile due to the increased steric bulk and altered electron-donating capacity of ethoxy vs. methoxy . This class-level evidence establishes that the 5-ethoxy compound will not behave identically to the 5-methoxy or 7-methoxy analogs in carbocation-mediated transformations, a critical consideration when the compound is employed as an intermediate in electrophilic substitution or cationic rearrangement sequences.

Carbocation reactivity Ambident electrophile Nucleophilic addition Tropylium ion

Best-Fit Application Scenarios for 5-Ethoxy-5H-benzocycloheptene (CAS 112270-51-6) Based on Differentiated Evidence


Scalable Synthesis of Benzocycloheptene-Derived Medicinal Chemistry Libraries via the Ethoxy-Advantaged Ring-Enlargement Route

Medicinal chemistry groups building focused libraries of benzocycloheptene-containing compounds should prioritize procurement of 5-ethoxy-5H-benzocycloheptene or its synthetic precursor 2-ethoxynaphthalene. The ring-enlargement route from 2-ethoxynaphthalene delivers 2-chloro-4,5-benzotropone in 66% isolated yield—double the 33% yield obtained from 2-methoxynaphthalene under identical conditions . This twofold throughput advantage is critical for multi-gram and kilogram-scale campaigns where cost of goods and intermediate availability govern project feasibility. The 5-ethoxy derivative serves as a versatile handle for further diversification: the ethoxy group can be cleaved to the alcohol, converted to a leaving group for nucleophilic displacement, or retained as a protecting group during subsequent ring functionalization .

Conformationally Defined Scaffold for Stereoselective Synthesis Requiring Predictable Chair Conformational Bias

For synthetic projects where the stereochemical outcome depends on the conformational ground state of the seven-membered ring, 5-ethoxy-5H-benzocycloheptene provides a defined conformational bias distinct from the 5-methoxy and 5-H analogs. Dynamic NMR studies of 5-substituted benzocycloheptene derivatives have established that each substituent at C5 imposes a characteristic axial⇌equatorial equilibrium with a quantifiable ΔG° barrier . The ethoxy group, with its larger steric profile compared to methoxy and its oxygen lone-pair stereoelectronic effects, occupies a unique position on the conformational free-energy scale. Researchers executing diastereoselective transformations—such as epoxidation, cyclopropanation, or hydroboration of the triene system—should specify the 5-ethoxy variant and not substitute it with the 5-methoxy analog, as the altered conformational distribution will shift the diastereomeric ratio of products in an unpredictable manner .

Photooxygenation and Endoperoxide Chemistry: Substrate for Substituent-Dependent Product Partitioning Studies

The benzocycloheptene scaffold is a validated substrate for [4π+2π] cycloaddition with singlet oxygen, generating endoperoxides that undergo substituent-dependent rearrangements . The 5-ethoxy derivative fills a specific electronic niche: it is more electron-donating than the carboethoxy-substituted case (which generates three product classes upon base treatment) and more sterically hindered than the methyl-substituted case (which produces a single diketone) . Groups investigating the scope and mechanism of endoperoxide decomposition, or seeking to access specific keto-enol or hydroxyketone products via controlled rearrangement of the endoperoxide, should select 5-ethoxy-5H-benzocycloheptene as a substrate that probes the intermediate region of the substituent electronic spectrum. Using the unsubstituted or methyl analog would eliminate the oxygen functionality that directs the decomposition pathway .

Regioisomer-Specific Procurement: Ensuring the Correct 5-Position Substitution Pattern for Synthetic Reproducibility

Three ethoxy-substituted benzocycloheptene regioisomers exist within the 112270 CAS series: 5-ethoxy (112270-51-6), 6-ethoxy (112270-47-0), and 7-ethoxy-7H (112270-50-5), all sharing the molecular formula C13H14O and molecular weight 186.25 . Only the 5-ethoxy isomer bears the substituent on the sp³ bridge carbon, a position that is unique for subsequent C5-selective transformations. Procurement officers and bench chemists must verify the CAS number 112270-51-6 specifically, not merely the compound name or molecular formula, to avoid receiving the wrong regioisomer. The consequence of isomer misassignment is synthetic failure: reactions optimized for the 5-substituted isomer will proceed through different intermediates and give different products when applied to the 6- or 7-substituted material, jeopardizing SAR studies and patent exemplification .

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